

Application Notes and Protocols for Olaparib in Studying the DNA Damage Response

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Compound of Interest

Compound Name: FGH31

Cat. No.: B12389798

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Disclaimer: Initial searches for "FGH31" did not yield a specific, publicly documented tool for studying a biological process. Therefore, these application notes and protocols have been generated using the well-characterized PARP inhibitor, Olaparib, as a representative tool for studying the DNA Damage Response (DDR).

Introduction

Olaparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2. These enzymes play a crucial role in the cellular response to DNA single-strand breaks (SSBs), a common form of DNA damage. By inhibiting PARP, Olaparib prevents the recruitment of DNA repair machinery to the site of damage. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. This accumulation of DSBs ultimately results in cell death, a concept known as synthetic lethality. Consequently, Olaparib serves as a powerful tool for investigating the mechanisms of DNA repair, exploring synthetic lethality, and developing targeted cancer therapies.

Applications

- Inducing synthetic lethality in HR-deficient cells: Olaparib can be used to selectively target and kill cancer cells with mutations in BRCA1, BRCA2, and other genes involved in homologous recombination.

- Studying the role of PARP in DNA repair: Researchers can use Olaparib to dissect the specific contributions of PARP enzymes to the repair of single-strand breaks and the overall DNA damage response.
- Investigating mechanisms of drug resistance: Olaparib can be employed in long-term cell culture studies to select for and analyze cells that develop resistance to PARP inhibitors, providing insights into potential clinical resistance mechanisms.
- Potentiating the effects of DNA-damaging agents: By inhibiting a key DNA repair pathway, Olaparib can enhance the cytotoxicity of radiation and certain chemotherapeutic agents that induce DNA damage.

Quantitative Data

The following tables summarize key quantitative data for Olaparib from various in vitro studies.

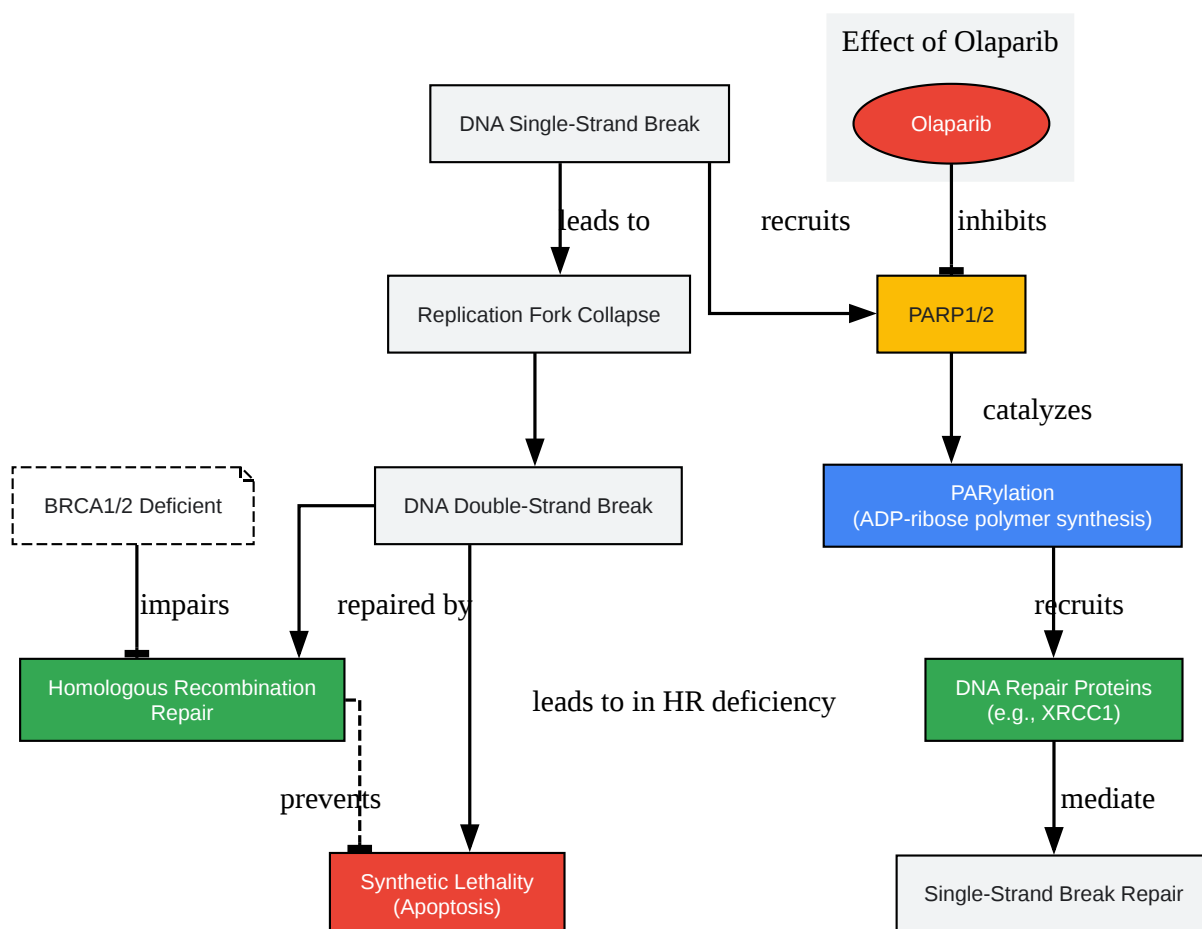
Table 1: Inhibitory Activity of Olaparib

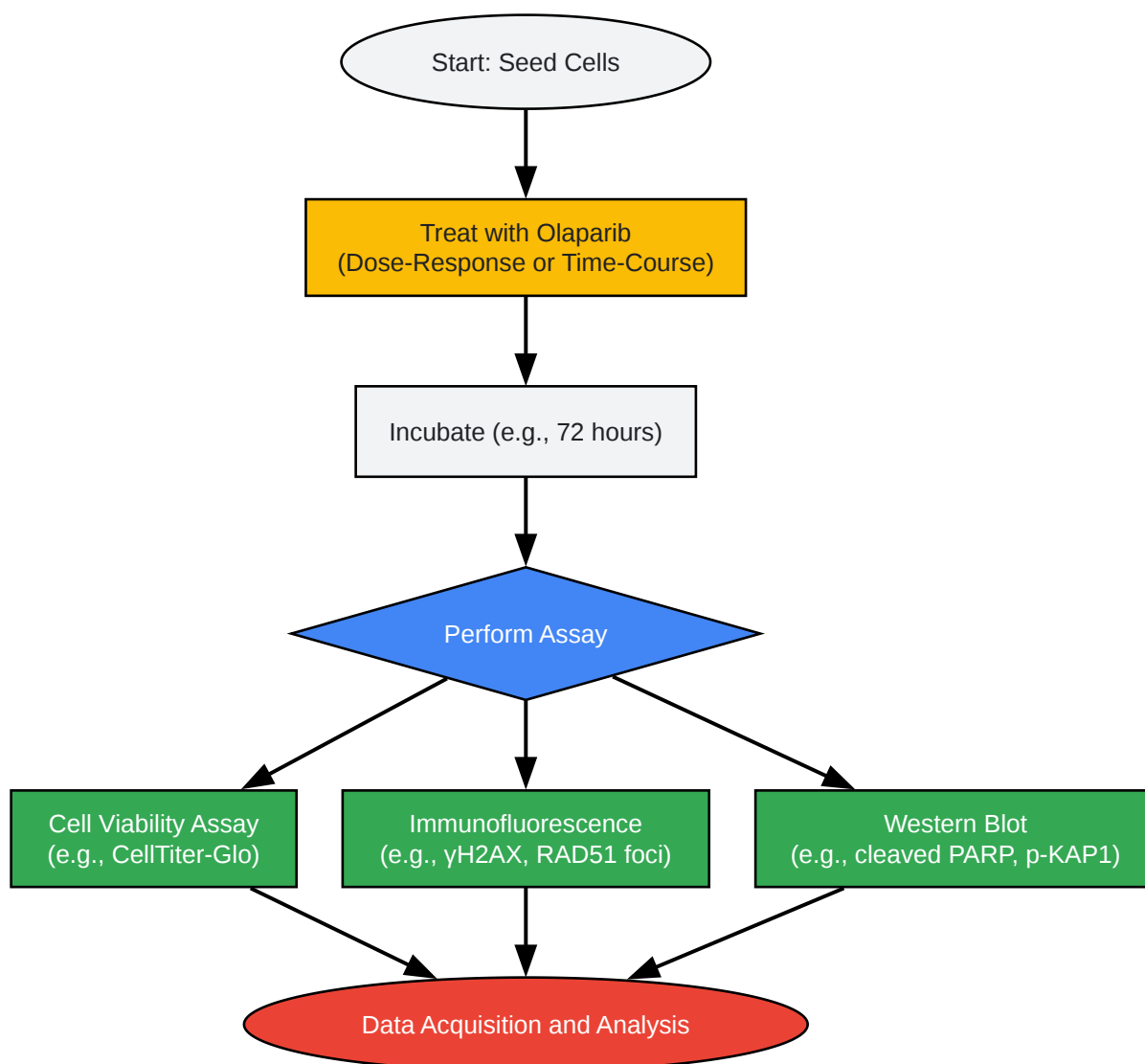
Parameter	PARP1	PARP2
IC ₅₀ (nM)	1.9	1.5
K _i (nM)	1.2	0.86
IC ₅₀ : Half-maximal inhibitory concentration. K _i : Inhibitory constant.		

Table 2: Cellular Potency of Olaparib in Cancer Cell Lines

Cell Line	BRCA Status	GI ₅₀ (nM)
CAPAN-1	BRCA2 mutant	4
MDA-MB-436	BRCA1 mutant	10
SW620	BRCA wild-type	>10000
GI ₅₀ : Concentration causing 50% growth inhibition.		

Signaling Pathway and Experimental Workflow





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- To cite this document: BenchChem. [Application Notes and Protocols for Olaparib in Studying the DNA Damage Response]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12389798#fgh31-as-a-tool-for-studying-specific-biological-process\]](https://www.benchchem.com/product/b12389798#fgh31-as-a-tool-for-studying-specific-biological-process)

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